3-(2,4,5-Trimethylphenyl)thiolan-3-ol
Description
3-(2,4,5-Trimethylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolan-3-ol (tetrahydrothiophen-3-ol) core substituted with a 2,4,5-trimethylphenyl group. This structure combines a saturated five-membered sulfur ring with an alcohol functional group and a highly substituted aromatic moiety.
Properties
IUPAC Name |
3-(2,4,5-trimethylphenyl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-9-6-11(3)12(7-10(9)2)13(14)4-5-15-8-13/h6-7,14H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJQCYOKBDXERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2(CCSC2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
A. Core Heterocycle Comparison
- Thiolan-3-ol vs. Triazole Thiols ():
The triazole-thiol derivatives described in (e.g., 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol) feature a nitrogen-rich triazole ring with a thiol group, contrasting with the saturated thiolan-3-ol core in the target compound. Triazoles exhibit rigidity and strong hydrogen-bonding capacity due to nitrogen atoms, whereas thiolan-3-ol’s saturated ring offers conformational flexibility. The alcohol group in thiolan-3-ol may enhance hydrophilicity compared to the thiol group in triazoles .
- Thiolan-3-ol vs. Thiophene Derivatives (): Impurities such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () contain aromatic thiophene rings with amino alcohol side chains. The methylamino group in the impurity increases basicity, unlike the neutral alcohol in thiolan-3-ol .
B. Aromatic Substituent Comparison
- 2,4,5-Trimethylphenyl vs. 3,4,5-Trimethoxyphenyl (): The trimethylphenyl group in the target compound is more lipophilic than the trimethoxyphenyl group in triazole derivatives. Methyl groups, while less polar, provide steric bulk that could hinder certain reactions .
- Trimethylphenyl vs. Naphthalene Derivatives (): Naphthalene-based impurities (e.g., 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol) have extended π-systems, enabling stronger van der Waals interactions compared to the smaller trimethylphenyl group. This difference could influence solubility, melting points, and binding affinities in biological systems .
Hypothetical Property Comparison (Based on Structural Features)
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